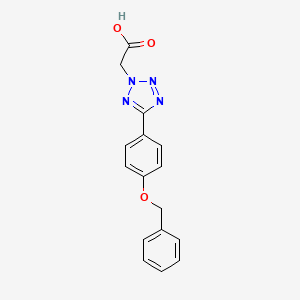

2-(5-(4-(Benzyloxy)phenyl)-2H-tetrazol-2-yl)acetic acid

Description

Historical Context of Tetrazole Chemistry

Tetrazoles, heterocyclic compounds featuring a five-membered ring with four nitrogen atoms, emerged as critical synthetic targets in the early 20th century. The first synthesis of 1H-tetrazole involved the reaction of anhydrous hydrazoic acid with hydrogen cyanide under high pressure, a method limited by safety concerns due to the explosive nature of hydrazoic acid. Breakthroughs in the 1950s, such as the Pinner reaction, enabled safer synthesis of 5-substituted 1H-tetrazoles via sodium azide and nitriles in acidic conditions. The development of transition metal-catalyzed [3+2] cycloaddition reactions between azides and nitriles further revolutionized tetrazole chemistry, offering improved yields and substrate versatility. These advancements laid the groundwork for derivatives like 2-(5-(4-(benzyloxy)phenyl)-2H-tetrazol-2-yl)acetic acid, which leverage the tetrazole ring’s unique electronic and steric properties.

Position of 2-(5-(4-(Benzyloxy)phenyl)-2H-tetrazol-2-yl)acetic Acid in Contemporary Research

This compound occupies a niche in medicinal chemistry as a hybrid structure combining a tetrazole core with a benzyloxy-phenyl moiety and an acetic acid side chain. Its design capitalizes on the tetrazole’s role as a metabolically stable bioisostere for carboxylic acids, a feature exploited in drug candidates targeting G protein-coupled receptors (GPCRs). Recent studies highlight its utility in optimizing pharmacokinetic profiles of small-molecule antagonists, particularly in inflammation and metabolic disorders. The benzyloxy group enhances lipophilicity, facilitating membrane permeability, while the acetic acid moiety enables salt formation for improved solubility.

Table 1: Key Structural Features and Functional Roles

Academic Relevance and Research Trajectory

Academic interest in this compound spans synthetic organic chemistry, computational modeling, and translational drug discovery. The tetrazole ring’s electronic properties make it a subject for density functional theory (DFT) studies, which predict reactivity and regioselectivity in substitution reactions. Synthetically, the compound serves as a precursor for advanced intermediates in multicomponent reactions, enabling rapid diversification for structure-activity relationship (SAR) studies. Emerging research explores its potential in metal-organic frameworks (MOFs) due to nitrogen-rich coordination sites, though this remains underexplored compared to medicinal applications.

Theoretical Framework for Investigating 2H-Tetrazole Derivatives

The investigation of 2H-tetrazole derivatives is guided by three interconnected theories:

- Bioisosterism : The tetrazole ring’s pK~a~ (~4.9) closely mimics carboxylic acids (~4.2), enabling isosteric replacement without compromising target binding. This principle underpins the compound’s use in drug design to mitigate metabolic instability.

- Frontier Molecular Orbital (FMO) Theory : DFT calculations reveal that the tetrazole ring’s LUMO (lowest unoccupied molecular orbital) localizes on N1 and N2, directing electrophilic attacks and influencing regioselectivity in cycloaddition reactions.

- Catalytic Cycle Mechanisms : Cobalt-catalyzed [3+2] cycloadditions involve azide coordination to metal centers, followed by nitrile activation and ring closure, as demonstrated in mechanistic studies using IR spectroscopy.

Table 2: Theoretical Models and Experimental Validation

Properties

IUPAC Name |

2-[5-(4-phenylmethoxyphenyl)tetrazol-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c21-15(22)10-20-18-16(17-19-20)13-6-8-14(9-7-13)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOVUUFALDIUJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(N=N3)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-(Benzyloxy)phenyl)-2H-tetrazol-2-yl)acetic acid typically involves multiple steps. One common method starts with the preparation of 4-(benzyloxy)phenylacetic acid, which is then subjected to further reactions to introduce the tetrazole ring. The key steps include:

Formation of 4-(benzyloxy)phenylacetic acid: This can be achieved through the reaction of 4-hydroxyphenylacetic acid with benzyl chloride in the presence of a base such as potassium carbonate.

Introduction of the Tetrazole Ring: The 4-(benzyloxy)phenylacetic acid is then reacted with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-(Benzyloxy)phenyl)-2H-tetrazol-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The tetrazole ring can be reduced under specific conditions to form an amine derivative.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

Oxidation: Benzyloxy group oxidation can yield benzoic acid derivatives.

Reduction: Reduction of the tetrazole ring can produce amine derivatives.

Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(5-(4-(Benzyloxy)phenyl)-2H-tetrazol-2-yl)acetic acid has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 2-(5-(4-(Benzyloxy)phenyl)-2H-tetrazol-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors, thereby influencing biological pathways.

Comparison with Similar Compounds

Ethyl (5-{4-[(2-Methylbenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetate

Structure : Ethyl ester derivative with a 2-methylbenzyloxy group instead of benzyloxy.

Key Differences :

- Functional Group: Ester (vs.

- Molecular Weight : 352.39 g/mol (vs. 310.31), due to the ethyl ester and methyl substitution .

Synthesis : Involves esterification of the acetic acid precursor, as seen in .

| Parameter | Target Compound | Ethyl Ester Analog |

|---|---|---|

| Molecular Weight (g/mol) | 310.31 | 352.39 |

| Functional Group | Acetic Acid | Ethyl Ester |

| Bioavailability Prediction | Higher solubility | Higher lipophilicity |

2-[5-(4-Pyridyl)-2H-tetrazol-2-yl]acetamide (Anti-inflammatory Agent)

Structure : Tetrazole ring with a 4-pyridyl substituent and acetamide group.

Key Differences :

- Substituent : 4-Pyridyl (vs. benzyloxy phenyl) enhances electron-withdrawing effects, influencing receptor binding .

- Bioactivity : Demonstrates 53% inflammation reduction at 25 mg/kg (oral), highlighting the importance of substituent position (para > meta > ortho) .

Implications : The target compound’s benzyloxy group may reduce anti-inflammatory potency compared to pyridyl analogs but could offer improved solubility.

2-(5-(4-(Benzyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic Acid

Structure: Thiazolidinone core (vs. tetrazole) with a benzylidene-benzyloxy group. Key Differences:

- Heterocycle: Thiazolidinone (vs. tetrazole) introduces sulfur atoms, altering electronic properties and binding interactions .

- Molecular Weight: 385.5 g/mol (vs. 310.31), likely reducing bioavailability .

Brominated Benzyloxy Phenyl Acetic Acid Derivatives

Example : 2-(5-(Benzyloxy)-2-bromo-4-methoxyphenyl)acetic Acid ().

Key Differences :

- Synthesis : Bromination steps (e.g., using Br₂/AcOH) are critical for introducing halogens, a strategy applicable to modifying the target compound .

Structural and Functional Analysis

Substituent Effects

Functional Group Impact

Analog-Specific Methods :

- Ethyl Ester (): Esterification of the acetic acid precursor with ethanol under acidic conditions.

- Thiazolidinone Derivative (): Condensation of thiosemicarbazide with a ketone, followed by cyclization.

Biological Activity

2-(5-(4-(Benzyloxy)phenyl)-2H-tetrazol-2-yl)acetic acid is a novel compound belonging to the class of tetrazole derivatives, which are recognized for their diverse biological activities. This compound features a unique structural arrangement that includes a benzyloxy group and a tetrazole moiety, contributing to its potential pharmacological properties. The molecular formula for this compound is C16H16N4O2, with a molecular weight of approximately 310.31 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of the Tetrazole Ring : Utilizing hydrazine derivatives and carboxylic acids.

- Coupling Reactions : Employing coupling agents to attach the benzyloxy group to the phenyl ring.

- Purification : Techniques such as recrystallization or chromatography to isolate the final product.

These synthetic pathways are crucial for obtaining high yields and purity of the compound, which are essential for subsequent biological evaluations.

Anticancer Properties

Research indicates that derivatives of benzyloxy-tetrazole compounds, including this compound, exhibit significant anticancer activities. Notably, studies have shown that these compounds can inhibit androgen receptor-dependent prostate cancer cells effectively .

Table 1: Summary of Biological Activities

The mechanism through which this compound exerts its biological effects is believed to involve:

- Binding Affinity : The tetrazole ring enhances binding to biological targets such as enzymes and receptors involved in disease pathways.

- Mimicking Biological Structures : The structural features allow it to mimic natural substrates or inhibitors within metabolic pathways, thereby modulating biological responses.

Case Studies

Several studies have explored the pharmacological potential of related compounds:

- Prostate Cancer Study : A study involving 1-benzyloxy-5-phenyltetrazole derivatives demonstrated substantial activity against androgen receptor-dependent prostate cancer cells, suggesting that modifications similar to those in this compound could yield potent anticancer agents .

- Neuroprotective Research : Another investigation focused on derivatives designed for treating neurodegenerative diseases indicated that compounds with similar structural motifs exhibited significant MAO-B inhibitory activity, enhancing their neuroprotective potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-(4-(Benzyloxy)phenyl)-2H-tetrazol-2-yl)acetic acid, and how can reaction conditions be optimized?

- Methodology : A common approach involves cyclocondensation reactions. For example, tetrazole rings can be synthesized via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. The benzyloxy group is typically introduced via nucleophilic substitution or coupling reactions. Optimization includes refluxing in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification via recrystallization or chromatography .

- Key Parameters : Reaction time (4–6 hours), temperature (80–100°C), and stoichiometric ratios (1:1 nitrile:azide). Purity is confirmed by TLC and HPLC .

Q. How can the structure and purity of this compound be validated experimentally?

- Characterization Techniques :

- IR Spectroscopy : Confirm functional groups (e.g., tetrazole C=N stretch at ~1600 cm⁻¹, carboxylic acid O-H at ~2500–3300 cm⁻¹) .

- NMR : Assign protons (e.g., benzyloxy aromatic protons at δ 7.3–7.5 ppm, tetrazole ring protons at δ 8.1–8.3 ppm) .

- X-ray Crystallography : Resolve crystal structure using SHELX software for bond angles/packing (e.g., SHELXL refinement) .

Q. What solvents and recrystallization methods are suitable for purifying this compound?

- Solubility : Ethanol, DMF, or acetone are preferred due to moderate polarity. Recrystallization from ethanol/water mixtures (70:30 v/v) yields high-purity crystals. Slow cooling minimizes impurities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological activity of this compound?

- Approach : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) .

- Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

- Case Study : Hydroxy-substituted tetrazoles show in vitro superoxide scavenging but lack in vivo anti-inflammatory efficacy due to poor pharmacokinetics (e.g., rapid metabolism). Solutions include prodrug design or liposomal encapsulation to enhance bioavailability .

- Data Analysis : Use LC-MS to track metabolite formation and adjust substituents (e.g., replace -OH with -OCH₃) for metabolic stability .

Q. How does the benzyloxy group influence structure-activity relationships (SAR) in tetrazole derivatives?

- SAR Insights : The benzyloxy group enhances lipophilicity, improving membrane permeability. Electron-donating groups (e.g., -OCH₃) on the phenyl ring increase antioxidant activity, while electron-withdrawing groups (e.g., -NO₂) enhance anti-inflammatory effects .

- Experimental Design : Synthesize analogs with varied substituents and test in parallel assays (e.g., DPPH scavenging for antioxidants; carrageenan-induced edema for anti-inflammatory activity) .

Q. What mechanistic insights can be gained from studying degradation pathways under physiological conditions?

- Degradation Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC-MS to identify hydrolytic cleavage sites (e.g., tetrazole ring opening or ester hydrolysis) .

- Stabilization : Co-formulate with cyclodextrins or adjust pH to slow degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.